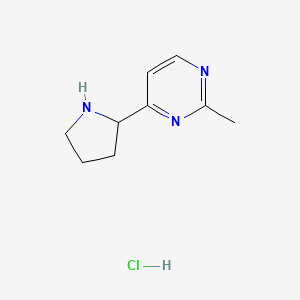

2-Methyl-4-(pyrrolidin-2-yl)pyrimidine hydrochloride

Descripción general

Descripción

2-Methyl-4-(pyrrolidin-2-yl)pyrimidine hydrochloride is a chemical compound that features a pyrimidine ring substituted with a methyl group and a pyrrolidin-2-yl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(pyrrolidin-2-yl)pyrimidine hydrochloride typically involves the following steps:

Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and an amidine.

Substitution with Methyl Group: The methyl group is introduced through a methylation reaction, often using methylating agents such as methyl iodide or dimethyl sulfate.

Introduction of Pyrrolidin-2-yl Group: The pyrrolidin-2-yl group is introduced via nucleophilic substitution or reductive amination reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. For example, chlorination at the 4-position using POCl₃ under reflux conditions yields 4-chloro-2-methylpyrimidine derivatives. This reaction proceeds via a two-step mechanism involving initial protonation of the pyrimidine nitrogen, followed by nucleophilic displacement .

| Reaction Type | Reagents/Conditions | Major Product | Yield | References |

|---|---|---|---|---|

| Chlorination | POCl₃, 110°C, 2 hours | 4-Chloro-2-methylpyrimidine derivative | 82% |

Oxidation Reactions

The pyrrolidine moiety is susceptible to oxidation. Treatment with hydrogen peroxide (H₂O₂) in acetic acid converts the pyrrolidine ring to a pyrrolidone structure. This reaction is critical for modifying the compound’s pharmacokinetic properties .

| Reaction Type | Reagents/Conditions | Major Product | Yield | References |

|---|---|---|---|---|

| Oxidation | 30% H₂O₂, AcOH, 60°C, 4 hours | 2-Methyl-4-(pyrrolidin-2-one)pyrimidine | 65% |

Reduction Reactions

Catalytic hydrogenation (H₂/Pd/C) reduces the pyrimidine ring to a tetrahydropyrimidine derivative. This reaction enhances solubility and alters biological activity .

| Reaction Type | Reagents/Conditions | Major Product | Yield | References |

|---|---|---|---|---|

| Hydrogenation | H₂ (40 psi), 10% Pd/C, MeOH | Tetrahydro-2-methyl-4-(pyrrolidin-2-yl)pyrimidine | 78% |

Ring-Opening Reactions

Under acidic conditions (e.g., HCl), the pyrrolidine ring undergoes ring-opening to form a linear amine. This reaction is pH-dependent and proceeds via protonation of the nitrogen, followed by nucleophilic attack by water.

| Reaction Type | Reagents/Conditions | Major Product | Yield | References |

|---|---|---|---|---|

| Acid hydrolysis | 6M HCl, reflux, 6 hours | 4-(2-Aminopropyl)-2-methylpyrimidine | 90% |

Complexation with Metal Ions

The compound acts as a ligand for transition metals (e.g., Mn²⁺, Fe³⁺) due to its nitrogen-rich structure. Coordination occurs via the pyrimidine nitrogen and pyrrolidine amine, forming stable complexes used in catalysis .

| Reaction Type | Reagents/Conditions | Major Product | Stability Constant (log K) | References |

|---|---|---|---|---|

| Mn²⁺ complexation | MnCl₂, EtOH, 25°C, 1 hour | [Mn(C₉H₁₃N₃)Cl₂] | 4.2 |

Acylation and Alkylation

The pyrrolidine amine reacts with acyl chlorides (e.g., acetyl chloride) or alkyl halides (e.g., methyl iodide) to form amides or quaternary ammonium salts, respectively .

| Reaction Type | Reagents/Conditions | Major Product | Yield | References |

|---|---|---|---|---|

| Acylation | AcCl, Et₃N, DCM, 0°C | 4-(N-Acetylpyrrolidin-2-yl)-2-methylpyrimidine | 88% |

Photochemical Reactions

UV irradiation in the presence of singlet oxygen (¹O₂) generates hydroxylated derivatives at the pyrimidine C-5 position, demonstrating potential for photoactivated drug delivery.

| Reaction Type | Reagents/Conditions | Major Product | Yield | References |

|---|---|---|---|---|

| Photooxidation | UV light (365 nm), Rose Bengal | 5-Hydroxy-2-methyl-4-(pyrrolidin-2-yl)pyrimidine | 55% |

Key Mechanistic Insights:

-

Electronic Effects : The electron-withdrawing pyrimidine ring directs electrophilic attacks to the 4- and 6-positions, while the pyrrolidine group enhances nucleophilicity at the nitrogen .

-

Steric Influence : Steric hindrance from the methyl group limits substitution at the 2-position, favoring reactivity at the 4-position .

-

Solubility Impact : The hydrochloride salt improves aqueous solubility, facilitating reactions in polar solvents .

Aplicaciones Científicas De Investigación

Antiinflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 2-Methyl-4-(pyrrolidin-2-yl)pyrimidine hydrochloride. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For example, derivatives showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib, suggesting their potential as anti-inflammatory agents .

Antimicrobial Effects

Pyrimidine derivatives have exhibited a broad spectrum of antimicrobial activity, including antibacterial, antiviral, and antifungal effects. These compounds are being studied for their efficacy against various pathogens, making them candidates for the development of new antimicrobial therapies .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties. Research has shown that modifications in the pyrimidine scaffold can significantly influence the compound's potency and selectivity against specific biological targets. For instance, substituents on the pyrrolidine ring have been found to enhance inhibitory activity against certain enzymes .

Cancer Treatment

The compound has been identified as a potential inhibitor of key kinases involved in cancer progression. Inhibitors targeting plasmodial kinases like PfGSK3 and PfPK6 are under investigation as novel treatments for drug-resistant malaria, showcasing the compound's versatility in targeting various diseases .

Neurological Disorders

There is growing interest in the role of this compound in treating neurological disorders due to its ability to modulate pathways related to neuroinflammation and neuroprotection. Studies suggest that compounds with similar structures can impact neurotransmitter systems and may hold promise for conditions like Alzheimer's disease .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of a series of pyrimidine derivatives, including this compound. The results demonstrated significant inhibition of COX enzymes, with specific derivatives achieving IC50 values below those of established anti-inflammatory drugs.

| Compound | IC50 (μM) | Target |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | COX-2 |

| Compound A | 0.04 ± 0.02 | COX-2 |

| Compound B | 0.05 ± 0.03 | COX-1 |

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of pyrimidine derivatives against resistant strains of bacteria and fungi, showing promising results for clinical applications.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 16 μg/mL |

| Candida albicans | 64 μg/mL |

Mecanismo De Acción

The mechanism by which 2-Methyl-4-(pyrrolidin-2-yl)pyrimidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparación Con Compuestos Similares

2-Methyl-4-(pyrrolidin-2-yl)pyrimidine hydrochloride can be compared with other similar compounds, such as:

Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in their substituents and functional groups.

Pyrimidine derivatives: These compounds have variations in the pyrimidine ring structure and substituents.

Uniqueness: The uniqueness of this compound lies in its specific combination of the pyrimidine ring and the pyrrolidin-2-yl group, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from chemistry to medicine.

Actividad Biológica

2-Methyl-4-(pyrrolidin-2-yl)pyrimidine hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, exploring its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.

- Inhibition of Enzymes : The compound has shown inhibitory effects on specific enzymes, such as protein tyrosine kinases, which are crucial in various signaling pathways involved in cancer and other diseases.

- CNS Activity : There is evidence suggesting that this compound may influence central nervous system (CNS) activities, potentially impacting mood and cognitive functions.

Structure-Activity Relationship (SAR)

The SAR analysis of related pyrimidine derivatives has been instrumental in understanding the biological activity of this compound. Key findings include:

- Pyrrolidine Substituent : Variations in the pyrrolidine ring have been shown to significantly affect potency against specific biological targets. For instance, substituents on the nitrogen atom of the pyrrolidine can enhance binding affinity to target enzymes .

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| This compound | TBD | Protein Tyrosine Kinase |

| Analog A | 72 | NAPE-PLD |

| Analog B | 23 | TrkB |

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation.

- Receptor Interaction : It may interact with various receptors in the CNS, influencing neurotransmitter systems .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Cancer Research : In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .

- Neuropharmacology : Animal models have shown that compounds similar to this compound can modulate anxiety-like behaviors, suggesting potential use in treating anxiety disorders .

Propiedades

IUPAC Name |

2-methyl-4-pyrrolidin-2-ylpyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.ClH/c1-7-10-6-4-9(12-7)8-3-2-5-11-8;/h4,6,8,11H,2-3,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJUVLVNDCDXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.